![molecular formula C19H19N5O3S2 B6546590 N-benzyl-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 946268-47-9](/img/structure/B6546590.png)
N-benzyl-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
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Description
“N-benzyl-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide” is a chemical compound with the molecular formula C33H36N2O4 . It is an orthorhombic crystal structure .
Synthesis Analysis
The compound was prepared by the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxy acid protected by N2. 6.5 g R1 was dissolved in 30 mL ClCH2CH2Cl. 4.49 g EtN=C=N(CH2)3NMe2 hydrochloric acid salt was dissolved in 25 mL ClCH2CH2Cl and mixed with the former solution cooled to 10 °C .Molecular Structure Analysis
The molecular structure of the compound is shown in the figure provided in the source . The crystallographic data and the list of the atoms including atomic coordinates and displacement parameters are also provided .Chemical Reactions Analysis
The compound was prepared by a series of reactions involving phenyl acetic acid, ester, hydrazide, and finally cyclized in the presence of CS2 to afford 5-benzyl-1, 3, 4-oxadiazole-2-thiol .Physical And Chemical Properties Analysis
The compound is an orthorhombic crystal structure . It has a molecular formula of C33H36N2O4 .Mechanism of Action
Future Directions
properties
IUPAC Name |
N-benzyl-2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S2/c1-27-15-9-7-14(8-10-15)21-17(26)22-18-23-24-19(29-18)28-12-16(25)20-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,20,25)(H2,21,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBBPCMSEUBCEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
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